The synthesis of 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine involves various methods, including cyclization reactions, halogenation, and functional group transformations. Researchers have explored both traditional synthetic routes and novel strategies to access this compound. Further details on specific synthetic pathways can be found in relevant literature .
Researchers have investigated the reactivity of 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine with various reagents. These reactions include substitution, coupling, and functional group transformations. Notably, some derivatives of this compound exhibit promising bioactivity, making it an interesting scaffold for further exploration .
4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with bromine and chlorine substituents. Its molecular formula is and it is classified as a member of the pyrrolopyridine family, which is known for its diverse biological activities and potential applications in medicinal chemistry .
The synthesis of 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures starting from commercially available pyrrolo[2,3-b]pyridine derivatives. Common synthetic routes include:
The halogenation reactions generally require specific conditions to ensure selectivity and yield. For example, the use of solvents like dichloromethane or dimethylformamide under reflux conditions is common. Reaction monitoring can be performed using thin-layer chromatography to assess progress and purity .
Key structural data include:
4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine can undergo several types of chemical reactions:
For substitution reactions, nucleophiles such as amines or alcohols are commonly used. Coupling reactions typically require palladium catalysts under an inert atmosphere to prevent oxidation of sensitive intermediates.
The mechanism of action for 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is primarily linked to its interaction with specific biological targets. Research indicates that derivatives of this compound may inhibit fibroblast growth factor receptors (FGFRs), which are crucial for various cellular processes including proliferation and survival.
By binding to FGFRs, this compound can disrupt downstream signaling pathways leading to reduced cell growth and increased apoptosis in cancer cells. This mechanism highlights its potential as an anticancer agent .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to characterize these properties further, providing insights into molecular dynamics and interactions in solution .
4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine has several scientific applications:
The compound designated by CAS RN 942920-50-5 is systematically named 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine according to IUPAC conventions. This nomenclature specifies:
Structural identifiers include:
ClC1=CC(Br)=C2C(NC=C2)=N1
(alternatively represented as C1=CNC2=C1C(=CC(=N2)Cl)Br
in PubChem) [1] [5] [6] OATRMIWUNLJMJV-UHFFFAOYSA-N
[6] Table 1: Key Identifiers of 4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Property | Value |
---|---|
CAS No. | 942920-50-5 |
IUPAC Name | 4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine |
Molecular Formula | C₇H₄BrClN₂ |
Molecular Weight (g/mol) | 231.48 |
Hydrogen Bond Donor Count | 1 (N-H group) |
Rotatable Bond Count | 0 |
Isomeric variations exist due to halogen placement or azaindole ring type:
The scaffold exhibits distinct electronic profiles based on halogen placement:
Table 2: Electronic Effects of Substitution Patterns
Position | Halogen | Electronic Influence | Reactivity Profile |
---|---|---|---|
C4 | Bromine | Moderate -I effect, weak +R effect | Suzuki coupling, Negishi coupling |
C6 | Chlorine | Strong -I effect, no +R effect | Nucleophilic aromatic substitution |
C3 | Chlorine* | Steric hindrance near pyrrolic N-H | Reduced coupling efficiency |
Comparative example: 4-Bromo-3-chloro isomer [2]
The fused bicyclic system contains:
4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine belongs to the 6-azaindole class, differentiated from 7-azaindoles by nitrogen placement:
Table 3: Azaindole Scaffold Comparison
Feature | 6-Azaindole (Pyrrolo[2,3-b]pyridine) | 7-Azaindole (Pyrrolo[2,3-c]pyridine) |
---|---|---|
Nitrogen Position | Pyridine N at C7 (equivalent to N1) | Pyridine N at C6 |
H-Bond Capacity | Donor: N-H (pyrrole); Acceptor: N1 (pyridine) | Donor: N-H; Acceptor: Pyridine N |
Bioisosteric Utility | Maintains activity in kinase inhibitors | Enhances solubility but may alter target engagement |
Example Pharmacophore | SRC kinase inhibitors (e.g., compound 5b) [4] | CB1 allosteric modulators (ineffective) [9] |
Key functional distinctions:
Table 4: Core Applications in Medicinal Chemistry
Scaffold | Therapeutic Area | Role | Reference Compound |
---|---|---|---|
6-Azaindole | Antiproliferative agents | SRC kinase inhibition | 5b (GI₅₀ 2.19 µM) |
7-Azaindole | Cannabinoid modulators | Solubility enhancer (ineffective at CB1) | Org27569 analogs |
This comparative analysis confirms that positional isomerism in azaindoles profoundly influences drug-target interactions, highlighting the 6-azaindole scaffold’s value in kinase-targeted therapeutics [4] [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7